molecular formula C34H36N4O4S B10758914 3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide

Cat. No.: B10758914
M. Wt: 596.7 g/mol
InChI Key: HFLCERPZYCWLSZ-VKONIRKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthetic routes and reaction conditions for INHIBITOR Q8467 OF DUPONT MERCK are not extensively documented in publicly available sources. it is known that the compound’s structure includes a benzamide core, which suggests that its synthesis may involve the formation of an amide bond between a benzoyl chloride and an amine .

Chemical Reactions Analysis

INHIBITOR Q8467 OF DUPONT MERCK undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

INHIBITOR Q8467 OF DUPONT MERCK has a wide range of scientific research applications, including:

Comparison with Similar Compounds

INHIBITOR Q8467 OF DUPONT MERCK is unique compared to other similar compounds due to its specific molecular structure and target. Similar compounds include other benzamides and benzoyl derivatives, such as:

The uniqueness of INHIBITOR Q8467 OF DUPONT MERCK lies in its specific interactions with molecular targets and its potential therapeutic applications .

Properties

Molecular Formula

C34H36N4O4S

Molecular Weight

596.7 g/mol

IUPAC Name

3-[[(4R,5S,6S,7R)-4,7-dibenzyl-3-(cyclopropylmethyl)-5,6-dihydroxy-2-oxo-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C34H36N4O4S/c39-30-28(19-23-8-3-1-4-9-23)37(21-25-14-15-25)34(42)38(29(31(30)40)20-24-10-5-2-6-11-24)22-26-12-7-13-27(18-26)32(41)36-33-35-16-17-43-33/h1-13,16-18,25,28-31,39-40H,14-15,19-22H2,(H,35,36,41)/t28-,29-,30+,31+/m1/s1

InChI Key

HFLCERPZYCWLSZ-VKONIRKNSA-N

Isomeric SMILES

C1CC1CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC=CC=C5)O)O)CC6=CC=CC=C6

Canonical SMILES

C1CC1CN2C(C(C(C(N(C2=O)CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC=CC=C5)O)O)CC6=CC=CC=C6

Origin of Product

United States

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